
4-Isopropylbiphenyl
Übersicht
Beschreibung
4-Isopropylbiphenyl is an organic compound with the molecular formula C15H16. It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl ring is replaced by an isopropyl group. This compound is known for its transparent liquid form and has a boiling point of 291°C and a melting point of 4°C . It is soluble in various organic solvents such as ether, acetone, and benzene .
Wissenschaftliche Forschungsanwendungen
4-Isopropylbiphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the study of biological systems and as a model compound for understanding biochemical processes.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used as a heat carrier, high vacuum pump oil, lubricating oil, mordant, surfactant, and as a raw material for synthetic fibers and plastics
Wirkmechanismus
- The shape-selective formation of 4,4′-diisopropylbiphenyl (4,4′-DIPB) is a key outcome of this reaction .
- The steric restrictions within MOR channels allow 4-IPBP to establish an active transition state with propene and acid sites, leading to selective formation of 4,4′-DIPB .
Target of Action
Result of Action
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Isopropylbiphenyl can be synthesized through the alkylation of biphenyl with propylene, acetone, and propyl chloride. The reaction typically involves the use of catalysts such as aluminum chloride, sulfuric acid, phosphoric acid, hydrofluoric acid, boron trifluoride, aluminosilicic acid, and molecular sieves . The reaction is carried out in a three-necked flask where biphenyl and the catalyst are placed, and propylene is passed through the bottom of the flask after drying. The reaction occurs through the liquid layer in a bubbling manner at a temperature range of 175-200°C . After the reaction is completed, the solution is cooled to 80-100°C, filtered, and the filtrate is fractionated to collect the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and selectivity. The use of advanced catalysts and purification techniques ensures high purity and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropylbiphenyl undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: Reduced derivatives such as hydrocarbons and alcohols.
Substitution: Substituted derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
4-Isopropylbiphenyl can be compared with other similar compounds such as:
3-Isopropylbiphenyl: Differing in the position of the isopropyl group, leading to different reactivity and selectivity in reactions.
4,4’-Diisopropylbiphenyl: A derivative with two isopropyl groups, showing different physical and chemical properties.
4-Phenylcumene: Another isomer with different substitution patterns, affecting its applications and reactivity .
This compound stands out due to its unique substitution pattern, which influences its reactivity, selectivity, and applications in various fields.
Eigenschaften
IUPAC Name |
1-phenyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSHGRJUSUJPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883094 | |
| Record name | 4-Isopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-95-2 | |
| Record name | 4-Isopropylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBV29724I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-isopropylbiphenyl?
A1: this compound serves as a key intermediate in the synthesis of 4-hydroxybiphenyl [, ]. This synthesis involves the oxidation of this compound to form 1-(1,1′-biphenyl-4-yl)-1-methylethyl hydroperoxide, which subsequently undergoes acidic decomposition to yield 4-hydroxybiphenyl [].
Q2: How is this compound typically synthesized?
A2: One method involves the photochemical decarbonylation of endo and exo isomers of biphenylyl methyl propanal []. While both isomers yield this compound, they do so through different reaction pathways.
Q3: What are the analytical techniques used to study this compound and its derivatives?
A3: High-performance liquid chromatography (HPLC) is commonly employed to analyze this compound, its oxidation products (hydroperoxides, alcohols, ketones), and unreacted starting material []. Spectroscopic characterization techniques are also utilized to analyze this compound derivatives [].
Q4: How does the structure of this compound impact its reactivity in alkylation reactions?
A4: The isopropyl group's position on the biphenyl ring influences the molecule's reactivity and selectivity in reactions like isopropylation [, ]. For instance, in the presence of H-Mordenite, this compound exhibits unique reactivity compared to its isomer, 3-isopropylbiphenyl, affecting the final product distribution [, ].
Q5: What is the role of zeolites in reactions involving this compound?
A5: Zeolites, specifically H-Mordenite, can act as shape-selective catalysts in reactions involving this compound [, , , ]. The pore size and structure of the zeolite influence the selectivity towards specific isomers during reactions like isopropylation of biphenyl [].
Q6: Are there any environmental concerns associated with this compound?
A6: While this compound itself hasn't been extensively studied for its environmental impact, a related compound, 4-chloro-4′-isopropylbiphenyl, has been investigated for its metabolic fate in rats due to its classification as a PCB-replacement compound []. This highlights the importance of understanding the environmental fate and potential toxicity of this compound and its derivatives.
Q7: How does the oxidation of this compound proceed?
A7: this compound undergoes oxidation by reacting with oxygen, a process that can be catalyzed by N-hydroxyphthalimide [, , ]. This oxidation primarily yields 1-(1,1′-biphenyl-4-yl)-1-methylethyl hydroperoxide, along with other byproducts like alcohols and ketones []. The kinetics of this reaction have been studied at various temperatures, revealing the influence of temperature on the reaction rate and selectivity [].
Q8: Has this compound shown potential in other applications?
A8: Interestingly, N-(2-ethylhexyl)carbazole, a molecule structurally related to this compound, has shown promise as a liquid scintillator for detecting fast neutrons and gamma rays []. This suggests that further exploration of this compound and its derivatives could reveal potential applications in materials science and detection technologies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



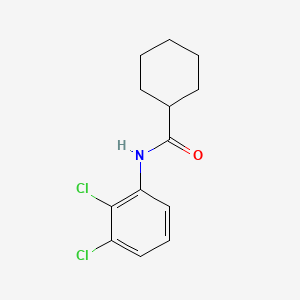

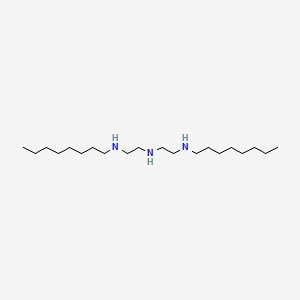


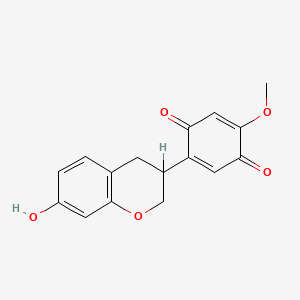
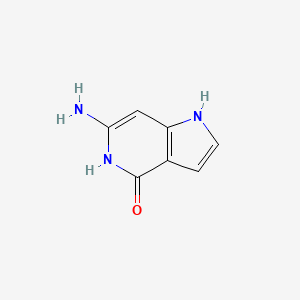
![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)
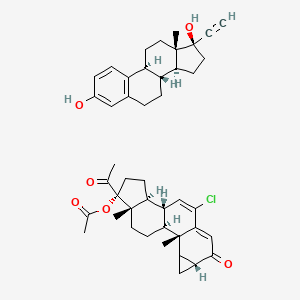
![(1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1216589.png)
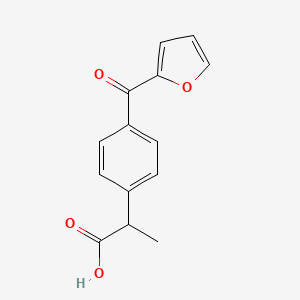
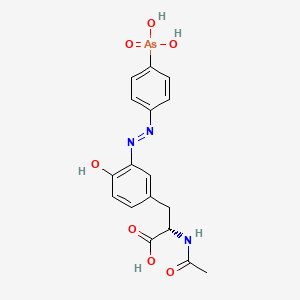
![6-Hydroxy-10,13-dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1216596.png)
